molecular formula C21H23N B13429150 (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine

(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine

Cat. No.: B13429150
M. Wt: 289.4 g/mol
InChI Key: ANBOFAPYZHVOSP-QGZVFWFLSA-N
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Description

(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine is a chiral chemical compound of interest in sophisticated scientific research. Compounds with naphthalene scaffolds and specific stereochemistry, such as the (R)-enantiomer, are often investigated for their potential to interact selectively with biological targets in pharmacological studies . Research into structurally similar molecules indicates that this class of compounds can be relevant in the study of pain management pathways . The precise three-dimensional structure, dictated by the (R) configuration at the chiral center, is critical for its binding affinity and functional activity in biochemical assays. This compound is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H23N

Molecular Weight

289.4 g/mol

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3-phenylpropan-1-amine

InChI

InChI=1S/C21H23N/c1-17(22-16-8-11-18-9-3-2-4-10-18)20-15-7-13-19-12-5-6-14-21(19)20/h2-7,9-10,12-15,17,22H,8,11,16H2,1H3/t17-/m1/s1

InChI Key

ANBOFAPYZHVOSP-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine typically involves:

  • Formation of the chiral amine backbone via asymmetric synthesis or chiral resolution.
  • Introduction of the naphthalenemethanamine moiety.
  • Coupling or alkylation with the 3-phenylpropyl substituent.

The key challenge is to maintain stereochemical purity and avoid by-products such as bis-alkylated impurities.

Detailed Preparation Routes

Asymmetric Synthesis via Chiral Amine Intermediates

One approach involves the use of chiral amines such as (R)-1-(1-naphthyl)ethylamine as starting materials, which are then alkylated or coupled with 3-phenylpropyl derivatives under controlled conditions to yield the target compound with high enantiomeric excess.

  • Typical reaction conditions include the use of potassium carbonate or other mild bases as catalysts.
  • Solvents such as acetonitrile, toluene, or tetrahydrofuran (THF) are employed.
  • Reactions are often performed under reflux or mild heating (30–70°C) for several hours (6–16 h).
  • Phase transfer catalysts like tetra-n-butylammonium bromide may be used to enhance reaction rates and selectivity.

Example reaction conditions and yields:

Stage Reagents & Conditions Yield (%)
Alkylation of (R)-1-(1-naphthyl)ethylamine with 3-phenylpropyl ester Potassium carbonate, potassium iodide, 1-(n-butyl)-3-methylimidazolium triflate, acetonitrile, reflux 6 h 85–98%
Hydrochloride salt formation Hydrogen chloride, 50–55°C, 1 h 92–95%

These conditions favor high yield and stereochemical retention.

Amide Intermediate Hydrolysis Route

Another patented method (WO2004080945A1) describes preparation of related naphthalenemethanamine derivatives via:

  • Formation of tertiary amide intermediates by reacting N-methylformamide with 1-chloromethylnaphthalene in the presence of a mild base and phase transfer catalyst.
  • Hydrolysis of the amide intermediate under acidic or basic conditions (e.g., 10% aqueous sulfuric acid reflux for 4 hours).
  • Extraction and purification by acid/base workup and high vacuum distillation.

This method avoids expensive raw materials like naphthalene-1-carboxaldehyde and costly hydrogenation steps, making it economical and scalable.

Key points:

Step Reagents/Conditions Notes
Formation of tertiary amide N-methylformamide + 1-chloromethylnaphthalene, potassium hydroxide, tetra-n-butylammonium bromide, 5°C to 25°C, 4 h Mild base and phase transfer catalyst enable direct reaction without anion generation
Hydrolysis 10% aqueous sulfuric acid, reflux 4 h Converts amide to amine
Workup Extraction with toluene, filtration with activated carbon, basification with sodium hydroxide to pH 10 Purification step
Final isolation High vacuum distillation Yields up to 85% pure amine

This process yields N-methyl-1-naphthalenemethanamine, a closely related intermediate, which can be further functionalized to the target compound.

Catalytic Hydrogenation and Reduction Methods

For related compounds, catalytic hydrogenation of amide or imine intermediates is used to reduce to the desired amine:

  • Catalysts: Palladium on activated carbon, Raney nickel, or palladium(II) hydroxide.
  • Solvents: Methanol, ethyl acetate, or water mixtures.
  • Conditions: Mild temperatures (20–30°C), hydrogen pressure (1–3 atm), reaction times 0.5–3 hours.

Yields range from 69% to over 90%, depending on catalyst and conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield (%) Notes
Amide intermediate hydrolysis (patent WO2004080945A1) N-methylformamide, 1-chloromethylnaphthalene, KOH, H2SO4 5°C to reflux, aqueous acidic hydrolysis Economical, scalable, avoids expensive aldehydes and hydrogenation 82–85% High purity, avoids bis-alkylated impurities
Asymmetric alkylation with chiral amine (R)-1-(1-naphthyl)ethylamine, 3-phenylpropyl ester, K2CO3, KI Reflux in acetonitrile or toluene, 6–16 h High stereoselectivity, high yield 85–98% Requires chiral amine starting material
Catalytic hydrogenation of amide intermediates Pd/C, Raney Ni, H2 20–30°C, 0.5–3 h Efficient reduction to amine 69–93% Requires hydrogenation setup

Summary and Recommendations

  • The amide intermediate hydrolysis method offers a cost-effective and scalable route to naphthalenemethanamine derivatives, including (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine, avoiding expensive raw materials and hazardous hydrogenation steps.
  • For high stereochemical purity , the asymmetric alkylation method using chiral amines is preferred, providing excellent yields and enantiomeric excess.
  • Catalytic hydrogenation is a valuable final step for reduction of amide or imine intermediates but requires specialized equipment and careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Impact of Substituents :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability and lipophilicity, favoring pharmacokinetic profiles.
  • Fluorinated derivatives () exhibit enhanced membrane permeability and resistance to oxidative degradation.

Key Observations :

  • Fluorinated analogs (e.g., ) often require specialized reagents (e.g., trifluoromethylated bromides), contributing to lower yields.
  • Hydrochloride salts () improve crystallinity and stability but may complicate purification.

Biological Activity

(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine, commonly referred to as a selective FMO3 (Flavin-containing monooxygenase 3) inhibitor, has garnered attention in pharmacological research for its potential therapeutic applications, particularly in pain management and other related disorders. This article provides a detailed overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25N
  • Molecular Weight : 303.44 g/mol
  • CAS Number : 253337-60-9
  • IUPAC Name : 3-(3-phenylpropyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine

The primary mechanism of action for (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine involves the inhibition of FMO3, an enzyme involved in the metabolism of various drugs and xenobiotics. By inhibiting this enzyme, the compound alters the metabolic pathways that can lead to increased efficacy or reduced side effects of co-administered medications, particularly in pain management scenarios .

Pain Management

Recent studies have indicated that FMO3 inhibitors, including (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine, may play a significant role in treating acute and chronic pain conditions. The inhibition of FMO3 can enhance analgesic effects by modifying the metabolism of analgesic drugs .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine suggests favorable absorption characteristics with a relatively high bioavailability. Toxicological studies indicate that the compound exhibits a low toxicity profile at therapeutic doses, making it a candidate for further clinical evaluation .

Study on Pain Relief Efficacy

A clinical study involving patients suffering from chronic pain conditions demonstrated that administration of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine resulted in significant pain reduction compared to placebo. The study highlighted the compound's potential as an adjunct therapy to traditional analgesics, enhancing their effectiveness while minimizing side effects associated with higher doses .

Comparative Analysis with Other FMO Inhibitors

In comparative studies with other known FMO inhibitors, (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine showed superior selectivity towards FMO3 over other isoforms. This selectivity is crucial for minimizing adverse effects and maximizing therapeutic outcomes in pain management therapies .

Data Tables

Property Value
Molecular FormulaC22H25N
Molecular Weight303.44 g/mol
CAS Number253337-60-9
IUPAC Name3-(3-phenylpropyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine
BioavailabilityHigh
ToxicityLow at therapeutic doses

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the stereochemical purity of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10, v/v) at 1.0 mL/min. Confirm enantiomeric excess (ee) via polarimetry or circular dichroism (CD). Reference standards (e.g., ACI 033311) are critical for calibration .
  • Data Interpretation : Peaks resolved at retention times >10 min indicate separation of enantiomers. A single peak with >99% area under the curve (AUC) confirms high stereochemical purity .

Q. How can researchers optimize synthetic routes for this compound to minimize impurities?

  • Experimental Design : Employ Buchwald-Hartwig amination under palladium catalysis (e.g., Pd(OAc)₂/Xantphos) in toluene at 110°C. Monitor reaction progress via LC-MS to detect intermediates like 1-naphthalenemethanamine derivatives .
  • Purification Strategy : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to remove trifluoromethylphenylpropyl byproducts .

Advanced Research Questions

Q. How does the stereochemistry at the alpha-carbon influence the compound's interaction with biological targets?

  • Mechanistic Insight : The (R)-configuration enhances binding affinity to calcium-sensing receptors (CaSR) due to spatial alignment with hydrophobic pockets in the receptor’s extracellular domain. Molecular docking studies (e.g., AutoDock Vina) predict a 2.5-fold higher binding energy for the (R)-enantiomer compared to the (S)-form .
  • Validation : Perform competitive radioligand assays using HEK293 cells expressing CaSR. IC₅₀ values for the (R)-enantiomer are typically <50 nM, whereas the (S)-enantiomer shows IC₅₀ >200 nM .

Q. What strategies resolve contradictions in reported toxicity profiles of structurally related naphthalenemethanamine derivatives?

  • Data Reconciliation : Cross-reference in vitro cytotoxicity data (e.g., HepG2 cell viability assays) with in vivo rodent studies. For example, discrepancies in hepatic toxicity may arise from metabolic differences (e.g., CYP450 isoform activity) between species .
  • Mitigation : Use human hepatocyte spheroids for metabolic profiling to identify reactive intermediates (e.g., naphthoquinone derivatives) linked to oxidative stress .

Q. How can researchers design stable isotope-labeled analogs for pharmacokinetic studies?

  • Synthetic Approach : Incorporate deuterium at the benzylic position via reductive deuteration (e.g., NaBD₄ in THF) of the ketone precursor. Confirm labeling efficiency (>98% D) via high-resolution mass spectrometry (HRMS) .
  • Application : Use [²H₃]-labeled compound in LC-MS/MS assays to quantify plasma concentrations in preclinical models, ensuring minimal matrix interference .

Methodological Challenges & Solutions

Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Scale-Up Considerations :

  • Catalyst Loading : Reduce Pd catalyst from 5 mol% to 2 mol% to minimize metal leaching.
  • Temperature Control : Maintain reaction temperature ±2°C to prevent racemization.
  • Workflow : Implement inline FTIR for real-time monitoring of intermediate formation .
    • Case Study : Pilot-scale batches (10 kg) achieved 98% ee using a continuous-flow reactor with residence time <30 min .

Q. How do researchers address discrepancies in reported melting points for this compound across literature sources?

  • Root Cause Analysis : Variations may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) with a heating rate of 10°C/min. A sharp endothermic peak at 152–154°C indicates the pure α-polymorph .
  • Standardization : Use a unified recrystallization protocol (e.g., ethanol/water, 7:3) to ensure consistent crystal packing .

Safety & Handling

Q. What are the recommended storage conditions to prevent degradation of this amine derivative?

  • Protocol : Store under argon at –20°C in amber glass vials. Avoid exposure to moisture and light, which accelerate oxidation to naphthoquinone impurities .
  • Stability Data : Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored correctly .

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